molecular formula C10H13NO B8771109 3-Acetamido-ethylbenzol CAS No. 51279-01-7

3-Acetamido-ethylbenzol

Cat. No. B8771109
M. Wt: 163.22 g/mol
InChI Key: GXGSTWDXNDGXCL-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

3-Ethylaniline (2 g, 0.016 mol) was added slowly in portion into neat Ac2O (8 ml) at 0° C. After removed ice bath and the reaction was stirred at room temperature for 2 hour. The solvent was removed in vacuo and extracted with EtOAc, washed with water and brine, dried over Na2SO4. Concentrated to get crude N-(3-ethylphenyl)acetamide as light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])[CH3:2].[CH3:10][C:11](OC(C)=O)=[O:12]>>[CH2:1]([C:3]1[CH:4]=[C:5]([NH:6][C:11](=[O:12])[CH3:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)C=1C=C(N)C=CC1
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removed ice bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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